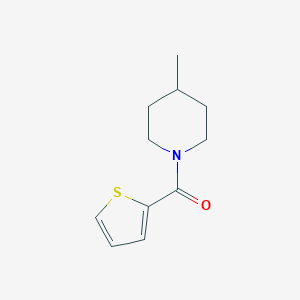
4-methyl-1-(thiophene-2-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-(thiophene-2-carbonyl)piperidine is an organic compound with the molecular formula C11H15NOS. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a thienylcarbonyl group attached to the piperidine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(thiophene-2-carbonyl)piperidine typically involves the reaction of 4-methylpiperidine with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-1-(thiophene-2-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienylcarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-methyl-1-(thiophene-2-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thienylcarbonyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperidine: Lacks the thienylcarbonyl group, resulting in different chemical properties.
2-Thiophenecarbonyl Chloride: Used as a starting material in the synthesis of 4-methyl-1-(thiophene-2-carbonyl)piperidine.
Piperidine: The parent compound, which forms the basis for many derivatives.
Uniqueness
This compound is unique due to the presence of both the methyl and thienylcarbonyl groups. These functional groups impart distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H15NOS |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
(4-methylpiperidin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H15NOS/c1-9-4-6-12(7-5-9)11(13)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
OXFWLBDOZCXXAU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CS2 |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B262270.png)
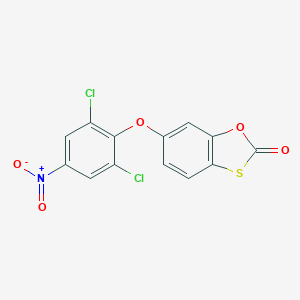
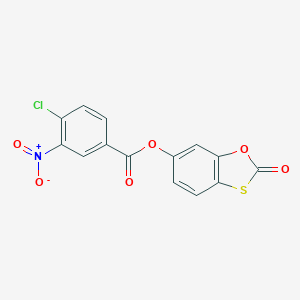
![2-({2-Chloro-5-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]phenyl}sulfanyl)-1-{4-nitrophenyl}ethanone](/img/structure/B262278.png)
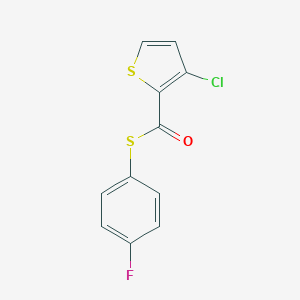
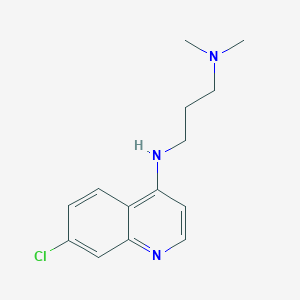
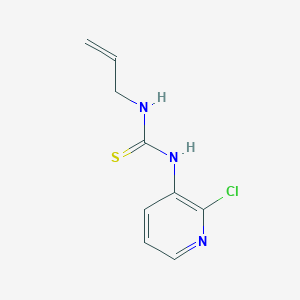
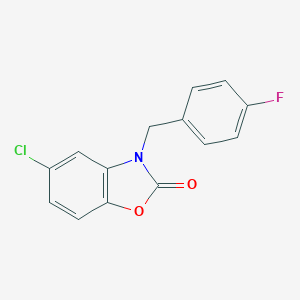
![Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate](/img/structure/B262297.png)
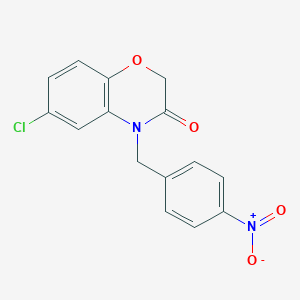
![2-(3-Methylphenyl)-1-oxo-1,2-dihydro[1,2,4]triazino[4,5-a]benzimidazole-4-carbonitrile](/img/structure/B262301.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B262305.png)
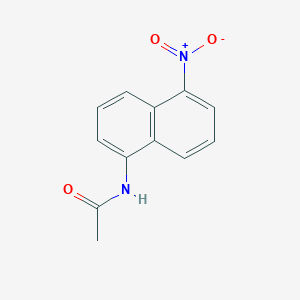
![2,3-Bis[(4-methylphenyl)sulfonyl]propene](/img/structure/B262312.png)
